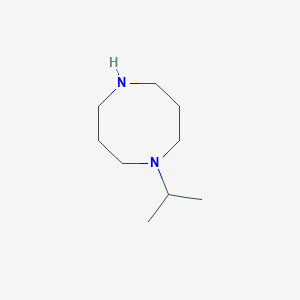![molecular formula C15H9F6NO B064360 3-(trifluoromethyl)-N-[4-(trifluoromethyl)phenyl]benzamide CAS No. 195371-89-2](/img/structure/B64360.png)
3-(trifluoromethyl)-N-[4-(trifluoromethyl)phenyl]benzamide
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of derivatives similar to 3-(trifluoromethyl)-N-[4-(trifluoromethyl)phenyl]benzamide has been reported in literature, where different substituents on the benzamide structure influence the synthesis process and the properties of the resulting compounds. For instance, compounds like 3-fluoro-N-[2-(trifluoromethyl)phenyl]benzamide and its bromo and iodo derivatives have been synthesized to study their crystal structures, showcasing the effects of different halogen substitutions on the benzamide backbone (Suchetan et al., 2016).
Molecular Structure Analysis
The molecular structure of trifluoromethyl substituted benzanilides, including 3-(trifluoromethyl)-N-[4-(trifluoromethyl)phenyl]benzamide, exhibits interesting polymorphism and conformational flexibility. A study on polymorphism demonstrated that these compounds can exist in multiple solid forms, with significant implications on their physical properties and stability (Panini et al., 2016).
Chemical Reactions and Properties
The chemical reactions involving trifluoromethylated benzamides often involve transformations that exploit the reactivity of the amide group and the electron-withdrawing effect of the trifluoromethyl groups. For instance, the reactivity of these compounds under different conditions can lead to the formation of new bonds and the introduction of additional functional groups into the molecule.
Physical Properties Analysis
The physical properties of 3-(trifluoromethyl)-N-[4-(trifluoromethyl)phenyl]benzamide derivatives are significantly influenced by their molecular structure. Factors such as melting points, solubility, and crystalline structure are affected by the presence of trifluoromethyl groups and the overall molecular conformation. The occurrence of dimorphism in such compounds highlights the complex relationship between molecular structure and physical properties (Panini et al., 2016).
Wissenschaftliche Forschungsanwendungen
-
Synthetic Transformations
- Field : Organic Chemistry
- Application : Aryl trifluoromethyl diazoalkanes and diazirines have been highlighted for their versatility in applications toward a wide range of synthetic transformations .
- Method : These reactants are used as precursors of stabilized metal carbenes, i.e., donor−acceptor-substituted ones .
- Results : The introduction of a CF3 group has a considerable impact on both the steric and electronic properties of the compounds, mainly due to its steric hindrance as the CF3 group is similar in size to the isopropyl group .
-
Transition Metal-Mediated Trifluoromethylation Reactions
- Field : Organofluorine Chemistry
- Application : The last decade has seen enormous growth in the incorporation of a trifluoromethyl group into organic motifs .
- Method : Diversified reagents ranging from radical and electrophilic to nucleophilic trifluoromethylating agents and their respective mechanisms have been further deliberated .
- Results : The comprehensive coverage on this topic is expected to make this review unique and beneficial for further future applications enriching the community towards further improvements in the field of trifluoromethylation reactions .
-
Transition Metal-Mediated Trifluoromethylation Reactions
- Field : Organofluorine Chemistry
- Application : This review provides a complete picture of the transition metal-mediated construction of C (sp 3, sp 2, and sp)–CF 3 bonds via C–H/X bond functionalization or addition processes in both aliphatic and aromatic hydrocarbons .
- Method : Diversified reagents ranging from radical and electrophilic to nucleophilic trifluoromethylating agents and their respective mechanisms have been further deliberated .
- Results : The comprehensive coverage on this topic is expected to make this review unique and beneficial for further future applications enriching the community towards further improvements in the field of trifluoromethylation reactions .
-
Synthesis and Application of Trifluoromethylpyridines
- Field : Agrochemical and Pharmaceutical Industries
- Application : Trifluoromethylpyridine (TFMP) and its derivatives are used in the protection of crops from pests .
- Method : The synthesis and applications of TFMP and its derivatives have been overviewed .
- Results : More than 20 new TFMP-containing agrochemicals have acquired ISO common names. Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .
-
Metal-Free Oxidative Trifluoromethylation of Indoles
- Fluorine Compounds in Pharmaceutical and Agrochemical Products
- Field : Medicinal Chemistry
- Application : Fluorine compounds are known for their abundance in more than 20% of pharmaceutical and agrochemical products mainly due to the enhanced lipophilicity, metabolic stability and pharmacokinetic properties of organofluorides .
- Method : The last decade has seen enormous growth in the incorporation of a trifluoromethyl group into organic motifs .
- Results : The comprehensive coverage on this topic is expected to make this review unique and beneficial for further future applications enriching the community towards further improvements in the field of trifluoromethylation reactions .
Eigenschaften
IUPAC Name |
3-(trifluoromethyl)-N-[4-(trifluoromethyl)phenyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9F6NO/c16-14(17,18)10-4-6-12(7-5-10)22-13(23)9-2-1-3-11(8-9)15(19,20)21/h1-8H,(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHPOWEKNNICRTQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C(=O)NC2=CC=C(C=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9F6NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90357333 | |
| Record name | 3-(trifluoromethyl)-N-[4-(trifluoromethyl)phenyl]benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90357333 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(trifluoromethyl)-N-[4-(trifluoromethyl)phenyl]benzamide | |
CAS RN |
195371-89-2 | |
| Record name | 3-(trifluoromethyl)-N-[4-(trifluoromethyl)phenyl]benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90357333 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4,6-Dichloropyrido[3,4-d]pyrimidine](/img/structure/B64287.png)



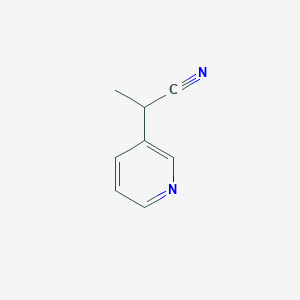
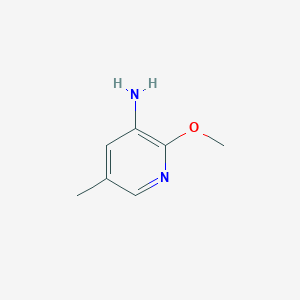
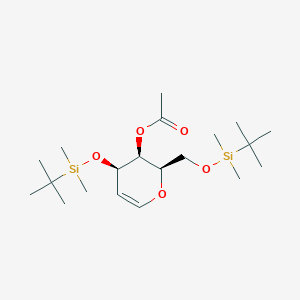
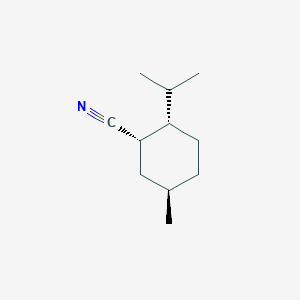
![Tert-butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate](/img/structure/B64304.png)

![6-Amino-1-[3-(cyclopentyloxy)-4-methoxybenzyl]-2-thioxo-2,3-dihydropyrimidin-4(1H)-one](/img/structure/B64313.png)
